![molecular formula C24H25NO2 B12617336 (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine CAS No. 920799-37-7](/img/structure/B12617336.png)
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a chemical compound belonging to the class of substituted phenylmorpholines. These compounds are derivatives of phenylmorpholine and are known for their diverse pharmacological activities, including stimulant effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine typically involves the reaction of 4-benzyloxybenzaldehyde with (S)-phenylalaninol under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction. Common reagents used in this synthesis include sodium borohydride for reduction and various catalysts to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter release and receptor binding.
Medicine: Explored for its stimulant properties and potential use in treating conditions like ADHD and narcolepsy.
Mechanism of Action
The mechanism of action of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine involves its interaction with monoamine neurotransmitter systems. It acts as a releaser of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation .
Comparison with Similar Compounds
Similar Compounds
Phenmetrazine: A stimulant drug with similar effects on neurotransmitter release.
Phendimetrazine: Another stimulant used for weight loss.
Phenylmorpholine: The parent compound with similar pharmacological properties.
Uniqueness
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenylmorpholine derivatives. Its benzyloxy group, in particular, may influence its binding affinity and selectivity for various neurotransmitter receptors .
Biological Activity
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzyl and benzyloxy substitution, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a morpholine ring, a benzyl group, and a benzyloxy group, which are critical for its biological activity.
Inhibition of Monoamine Oxidases
Recent studies have highlighted the compound's inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B. The benzyloxy and benzyl groups appear to enhance binding affinity and selectivity towards hMAO-B, which is significant in the context of neurodegenerative diseases like Parkinson's disease. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potent inhibition .
Biological Activity Overview
Study on hMAO Inhibition
A study evaluated various benzyloxy-substituted chalcones for their inhibitory effects on hMAO isoforms. The results indicated that compounds structurally related to this compound exhibited selective inhibition of hMAO-B over hMAO-A, with significant implications for treating disorders involving dopamine metabolism .
Antidiabetic Activity
Another investigation focused on morpholine derivatives, including those with benzyloxy substitutions. These compounds were tested for their ability to inhibit α-glucosidases from various sources. The findings revealed that certain derivatives showed promising activity, indicating potential for development as antidiabetic agents .
Properties
CAS No. |
920799-37-7 |
---|---|
Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C24H25NO2/c1-3-7-20(8-4-1)17-25-15-16-26-24(18-25)22-11-13-23(14-12-22)27-19-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m1/s1 |
InChI Key |
UFZWHZBVXCKIRM-XMMPIXPASA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.